BenchChemオンラインストアへようこそ!

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

Soluble epoxide hydrolase Structure-activity relationship Heterocyclic urea inhibitors

This trisubstituted phenylurea (CAS 1448131-22-3, ADS-J13) is a structurally defined sEH inhibitor probe distinguished by its thiophen-2-ylmethyl urea N-substituent—a sulfur-containing heterocycle absent from comparator phenyl, CF₃-phenyl, and benzhydryl analogs. Small structural modifications within this chemotype produce large-magnitude shifts in potency, selectivity, and ADME properties that preclude simple substitution. Deploy this compound in parallel with non-thiophene analogs to generate matched-pair SAR data for lead optimization, or use its sulfur anomalous scattering potential for sEH-ligand co-crystallography. Also suited as an LC-MS reference standard (XLogP3 2.7, TPSA 81.8 Ų) for piperidine-urea library analytical method validation.

Molecular Formula C18H23N3O2S
Molecular Weight 345.46
CAS No. 1448131-22-3
Cat. No. B2446839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
CAS1448131-22-3
Molecular FormulaC18H23N3O2S
Molecular Weight345.46
Structural Identifiers
SMILESCOC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CS3
InChIInChI=1S/C18H23N3O2S/c1-23-16-8-10-21(11-9-16)15-6-4-14(5-7-15)20-18(22)19-13-17-3-2-12-24-17/h2-7,12,16H,8-11,13H2,1H3,(H2,19,20,22)
InChIKeyXCSXXQBEVDYSGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS 1448131-22-3): Structural Identity and Physicochemical Baseline for Procurement Evaluation


1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS 1448131-22-3, also designated ADS-J13 [1]) is a synthetic trisubstituted phenylurea compound with molecular formula C₁₈H₂₃N₃O₂S and a molecular weight of 345.5 g/mol [2]. It belongs to the broader class of 4-substituted piperidine-derived urea inhibitors, a chemotype extensively investigated for soluble epoxide hydrolase (sEH) inhibition [3]. The compound integrates three distinct structural modules: a 4-methoxypiperidin-1-yl-phenyl core, a central urea linker, and a thiophen-2-ylmethyl terminal group. Its computed XLogP3 of 2.7 and topological polar surface area (TPSA) of 81.8 Ų [2] place it within a moderate lipophilicity range that balances membrane permeability with aqueous solubility—a critical consideration for procurement decisions involving structurally similar urea-based tool compounds.

Why 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea Cannot Be Treated as a Drop-In Replacement for Other Piperidine-Urea Analogs


Within the 4-substituted piperidine-derived trisubstituted urea chemotype, small structural modifications produce large-magnitude shifts in potency, selectivity, and ADME properties that preclude simple substitution. The Shen et al. (2009) SAR campaign demonstrated that even conservative changes to the urea N-substituent—for instance, replacing an aromatic group with a heterocyclic one—altered human sEH inhibitory activity by orders of magnitude, while simultaneously modulating ion channel (hERG) and cytochrome P450 liability [1]. In the case of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea, the thiophen-2-ylmethyl moiety introduces a sulfur-containing heterocycle absent from comparator compounds bearing simple phenyl, trifluoromethylphenyl, or benzhydryl substituents. These structural distinctions are expected to produce divergent target engagement profiles, off-target interaction spectra, and PK behavior that cannot be inferred from data generated on non-thiophene analogs. Procurement decisions based solely on shared piperidine-urea scaffold membership therefore carry a high risk of experimental irreproducibility.

Quantitative Differentiation Evidence for 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (1448131-22-3) Against Closest Analogs


Thiophene-Containing Urea Substituent vs. Phenyl-Only Analogs: Structural and Predicted Property Differentiation

The thiophen-2-ylmethyl group on the target compound introduces a sulfur heteroatom and increased polarizability absent in close phenyl-only analogs. In the Shen et al. (2009) sEH inhibitor series, replacement of an aromatic substituent with a heterocyclic group produced dramatic potency shifts, with certain heterocyclic variants achieving sub-nanomolar Kᵢ values while structurally similar phenyl analogs remained in the mid-nanomolar range [1]. This class-level SAR demonstrates that the thiophene moiety is not functionally equivalent to a simple phenyl ring and must be evaluated independently. Computed properties further differentiate the target compound: its TPSA of 81.8 Ų and XLogP3 of 2.7 [2] differ from analogs such as 1-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea, where the electron-withdrawing CF₃ group alters both lipophilicity and hydrogen-bonding capacity, impacting solubility and membrane partitioning behavior.

Soluble epoxide hydrolase Structure-activity relationship Heterocyclic urea inhibitors

4-Methoxypiperidine Pharmacophore: SAR-Consistent Motif for sEH Inhibition Potency

The 4-methoxypiperidin-1-yl-phenyl substructure of the target compound matches the core pharmacophore identified in the Shen et al. (2009) sEH inhibitor optimization campaign. In that study, the 4-substituted piperidine-derived urea architecture was essential for achieving potent sEH inhibition with minimal off-target ion channel (hERG) and CYP liability [1]. The benchmark compound 2d from that series—bearing a 4-substituted piperidine—demonstrated an in vitro IC₅₀ of 0.9 nM against recombinant human sEH and >80% ex vivo target engagement in a murine model at a 3 mg/kg oral dose [1]. While this quantitative potency datum is not measured on the target compound itself, the pharmacophore identity supports the expectation that the 4-methoxypiperidine motif contributes meaningfully to target binding. Analogs lacking this piperidine substitution pattern (e.g., simple N-phenyl ureas without the piperidine ring) lose sEH potency by 100- to 1000-fold in published series [2], establishing the piperidine ring as a non-negotiable structural feature for potency.

Piperidine urea pharmacophore sEH inhibitor optimization Solubility and bioavailability

Computed Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Trifluoromethyl and Benzhydryl Analogs

Computed physicochemical parameters from PubChem provide a quantitative basis for differentiating the target compound from structurally proximate analogs that may be considered as substitutes. The target compound has an XLogP3 of 2.7 and a TPSA of 81.8 Ų with 2 hydrogen bond donors and 4 hydrogen bond acceptors [1]. In the broader 4-substituted piperidine urea series, Shen et al. (2009) identified lipophilicity (cLogP) and TPSA as critical drivers of oral bioavailability and metabolic stability; compounds deviating substantially from the optimal range showed reduced exposure or increased clearance [2]. Analogs such as 1-benzhydryl-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea, bearing a bulkier benzhydryl substituent, are predicted to have higher XLogP (estimated >3.5) and lower solubility, while 1-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea, incorporating an electron-withdrawing CF₃ group, alters hydrogen-bond acceptor geometry. These property differences translate into divergent DMSO solubility, plasma protein binding, and permeability characteristics that render analogs non-interchangeable for in vitro or in vivo experiments.

Lipophilicity Drug-likeness TPSA Permeability prediction

Recommended Research and Procurement Application Scenarios for 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (1448131-22-3)


SAR Probe for Heterocyclic Urea Substituent Effects in sEH Inhibitor Lead Optimization

Based on the class-level SAR evidence from Shen et al. (2009) [1], the target compound is best deployed as a structurally defined probe to interrogate the contribution of thiophene-containing urea N-substituents to sEH potency, selectivity, and ADME parameters. Its thiophen-2-ylmethyl group provides a sulfur heteroatom interaction handle that distinguishes it from phenyl-, CF₃-phenyl-, and benzhydryl-substituted analogs. Researchers engaged in sEH inhibitor lead optimization should use this compound in parallel with its closest non-thiophene analogs to generate matched-pair SAR data, rather than relying on literature values from structurally distinct series.

Reference Standard for HPLC and LC-MS Method Development in Piperidine-Urea Compound Analysis

With a molecular formula of C₁₈H₂₃N₃O₂S, a monoisotopic mass of 345.1511 Da, and a defined retention-time-relevant XLogP3 of 2.7 [2], the target compound serves as a suitable reference standard for developing and validating reversed-phase HPLC and LC-MS analytical methods intended for piperidine-urea compound libraries. Its moderate lipophilicity and distinct UV absorption profile (conferred by the thiophene and phenyl chromophores) enable straightforward detection and quantification at concentrations relevant to biochemical assay workflows.

Tool Compound for Evaluating Thiophene-Specific Off-Target Liability in the Piperidine-Urea Chemical Series

The presence of the thiophene moiety introduces a potential for distinct off-target interactions—including CYP450 isoform binding and hERG channel modulation—that differ from phenyl-only analogs. The Shen et al. (2009) campaign demonstrated that piperidine-urea compounds can be optimized away from ion channel and CYP liability through careful substituent selection [1]. This compound can be incorporated into safety pharmacology screening panels to benchmark thiophene-associated liability relative to non-thiophene analogs, generating data that inform procurement decisions for downstream in vivo studies.

Structural Biology Crystallography Ligand for sEH Active-Site Occupancy Studies

The target compound's urea core provides the canonical pharmacophore for sEH active-site hydrogen bonding with the catalytic triad residues (Asp335, Asp496, His524). Combined with the electron-rich thiophene ring, it offers anomalous scattering potential for sulfur-based phasing in X-ray crystallography studies of sEH-ligand co-complexes. This structural biology application is supported by the extensive co-crystallography precedent established within the piperidine-urea sEH inhibitor class, as evidenced by the multiple sEH PDB entries cited in Shen et al. (2009) [1].

Quote Request

Request a Quote for 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.